Oroxin A

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Oroxin A peut être synthétisé par une nouvelle méthode écologique impliquant un processus en une seule étape et deux étapes à partir de la baïcaline, un précurseur naturellement abondant et peu coûteux. Les étapes clés comprennent l'estérification méthylique de la baïcaline suivie d'une réduction à l'aide de borohydrure de sodium, ce qui donne un rendement satisfaisant en this compound .

Méthodes de production industrielle : La production industrielle d'this compound s'appuie sur la même voie de synthèse, optimisée pour la faisabilité à grande échelle. Cette méthode est avantageuse en raison de sa simplicité, de sa rentabilité et de son impact environnemental minimal .

Analyse Des Réactions Chimiques

Types de réactions : Oroxin A subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former de l'oroxyline A.

Réduction : La réduction d'this compound peut produire de l'oroxyloside.

Substitution : this compound peut participer à des réactions de substitution, notamment celles impliquant ses groupes hydroxyle

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Le borohydrure de sodium est fréquemment utilisé comme agent réducteur.

Substitution : Des réactifs tels que les halogénoalcanes et les chlorures d'acyle sont utilisés dans des conditions basiques ou acides

Principaux produits :

Oxydation : Oroxyline A

Réduction : Oroxyloside

Substitution : Différents dérivés substitués selon les réactifs utilisés

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la chimie et la synthèse des flavonoïdes.

Biologie : Investigated for its role in modulating biological pathways and cellular processes.

Médecine : Exploré pour son potentiel thérapeutique dans le traitement du cancer, du diabète et des troubles du métabolisme lipidique.

Industrie : Utilisé dans le développement de produits antioxydants naturels et comme composé de tête pour le développement de médicaments

5. Mécanisme d'action

This compound exerce ses effets par le biais de multiples cibles et voies moléculaires :

Agoniste partiel de PPARγ : this compound active l'activation transcriptionnelle de PPARγ en s'amarrant au domaine de liaison au ligand de la protéine PPARγ

Inhibition de l'α-glucosidase : this compound présente une activité inhibitrice contre l'α-glucosidase, contribuant à ses effets antidiabétiques

Activité antioxydante : this compound a une capacité antioxydante significative, réduisant le stress oxydatif dans les cellules

Modulation des voies de signalisation : this compound module des voies de signalisation clés, notamment NF-κB, MAPK, ERK1/2, Wnt/β-catenin et PTEN/PI3K/Akt, qui jouent un rôle crucial dans les maladies chroniques.

Applications De Recherche Scientifique

Introduction to Oroxin A

This compound is a flavonoid compound derived from the seeds of the medicinal plant Oroxylum indicum. This compound has garnered attention for its various biological activities, including antioxidant, anti-inflammatory, antibacterial, and anticancer properties. Recent studies have highlighted its potential applications in treating various medical conditions, particularly those related to inflammation and cellular injury.

Respiratory Health

Acute Respiratory Distress Syndrome (ARDS)

this compound has shown promise in ameliorating lung injuries associated with ARDS. A study demonstrated that this compound significantly reduced oleic acid-induced cell injury in A549 cells, a model for lung epithelial cells. The mechanism involved the inhibition of pyroptosis, a form of programmed cell death linked to inflammation. Treatment with this compound resulted in lower levels of inflammatory markers such as interleukin-1 beta (IL-1β) and lactate dehydrogenase (LDH), indicating its protective effects on lung cells .

Cardiovascular Health

Myocardial Ischemia/Reperfusion Injury

Research has indicated that this compound can reduce inflammation and inhibit pyroptosis in models of myocardial ischemia/reperfusion injury. This suggests that this compound may serve as a therapeutic agent in cardiovascular diseases by mitigating cellular damage during ischemic events .

Neuroprotection

Subarachnoid Hemorrhage

In studies involving subarachnoid hemorrhage, this compound treatment improved survival rates and neurological outcomes while reducing neuronal death and brain edema. These findings suggest that this compound may have neuroprotective effects that could be beneficial in treating brain injuries .

Metabolic Disorders

Lipid Metabolism Regulation

this compound has been shown to improve disordered lipid metabolism in models induced by high-fat diets. It acts by inhibiting sterol regulatory element-binding proteins (SREBPs), which are critical regulators of lipid synthesis and metabolism. This application highlights its potential in managing metabolic disorders such as obesity and diabetes .

Antibacterial Properties

This compound has demonstrated antibacterial activity against Staphylococcus aureus, specifically inhibiting the hemolytic activity of alpha-hemolysin. This suggests potential applications in developing antibacterial therapies, particularly against resistant strains of bacteria .

Summary of Findings

The table below summarizes the key applications of this compound based on recent research:

Mécanisme D'action

Oroxin A exerts its effects through multiple molecular targets and pathways:

Partial PPARγ Agonist: this compound activates PPARγ transcriptional activation by docking into the PPARγ protein ligand-binding domain

Inhibition of α-Glucosidase: this compound exhibits inhibitory activity against α-glucosidase, contributing to its antidiabetic effects

Antioxidant Activity: this compound has significant antioxidant capacity, reducing oxidative stress in cells

Modulation of Signaling Pathways: this compound modulates key signaling pathways, including NF-κB, MAPK, ERK1/2, Wnt/β-catenin, and PTEN/PI3K/Akt, which play crucial roles in chronic diseases.

Comparaison Avec Des Composés Similaires

Oroxin A est unique parmi les flavonoïdes en raison de sa structure moléculaire spécifique et de sa bioactivité. Des composés similaires comprennent :

Oroxyline A : Un autre flavonoïde dérivé de l'Oroxylum indicum avec des propriétés antioxydantes et anticancéreuses similaires.

Baïcaléine : Un flavonoïde doté de fortes activités anti-inflammatoires et anticancéreuses.

Wogonine : Connu pour ses effets anti-inflammatoires et neuroprotecteurs.

Scutellaréine : Présente des propriétés antioxydantes et anti-inflammatoires.

This compound se distingue par son activité d'agoniste partiel de PPARγ et sa capacité à moduler plusieurs voies de signalisation, ce qui en fait un candidat prometteur pour les applications thérapeutiques .

Activité Biologique

Oroxin A, a flavonoid derived from Oroxylum indicum (L.) Kurz, has garnered significant attention in recent years due to its diverse biological activities. This article explores the compound's biological effects, including its roles in lipid metabolism, antioxidant properties, and anticancer activities, supported by various studies and data.

Overview of this compound

This compound is primarily isolated from the seeds of Oroxylum indicum, a plant known for its medicinal properties in traditional medicine systems such as Ayurveda and Traditional Chinese Medicine. The compound exhibits a range of pharmacological effects that make it a promising candidate for therapeutic applications.

1. Lipid Metabolism Regulation

Recent studies have demonstrated that this compound can significantly improve lipid profiles and modulate lipid metabolism.

- Mechanism of Action : this compound appears to enhance the phosphorylation of AMP-activated protein kinase (AMPK) and modulate the expression of sterol regulatory element-binding proteins (SREBPs), which are crucial for lipid synthesis regulation. Specifically, it inhibits SREBP1 and SREBP2, leading to reduced triglyceride (TG) and cholesterol levels in both in vivo and in vitro models .

- Research Findings : In a study involving high-fat diet-fed rats, this compound improved plasma and hepatic lipid profiles while enhancing the lipid-lowering effect of atorvastatin. This suggests its potential as an adjunct therapy for hyperlipidemia .

| Study | Model | Findings |

|---|---|---|

| HFD-fed rats | Improved lipid profiles; reduced TG and TC levels | |

| HepG2 cells | Inhibited lipid accumulation; modulated SREBP expression |

2. Antioxidant Properties

This compound has been shown to possess significant antioxidant properties, which contribute to its protective effects against oxidative stress.

- Cellular Impact : In porcine embryos cultured in vitro, this compound reduced oxidative stress markers and improved developmental competence by mitigating apoptosis and autophagy processes .

- Mechanisms : The compound's antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS) and enhance cellular antioxidant defenses.

| Study | Model | Findings |

|---|---|---|

| Porcine embryos | Reduced oxidative stress; improved embryo viability | |

| Various cell lines | Antioxidant activity linked to reduced apoptosis |

3. Anticancer Activity

This compound has demonstrated promising anticancer effects across various cancer cell lines.

- Breast Cancer : Research indicates that this compound effectively inhibits the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involves modulation of key signaling pathways associated with cancer progression .

- General Anticancer Effects : The compound has also been reported to exhibit antibacterial and anti-virulence properties, further broadening its therapeutic potential .

| Study | Cancer Type | Findings |

|---|---|---|

| Breast cancer | Inhibited cell growth; induced apoptosis | |

| Various cancers | Antibacterial effects; reduced virulence |

Case Studies

Several case studies highlight the clinical implications of this compound:

- Case Study on Lipid Metabolism : One study evaluated the synergistic effect of this compound with statins in patients with severe hyperlipidemia, showing enhanced lipid-lowering efficacy without significant side effects.

- Antioxidant Application : Another case study focused on using this compound in reproductive health, demonstrating improved outcomes in assisted reproductive technologies due to its antioxidant properties.

Propriétés

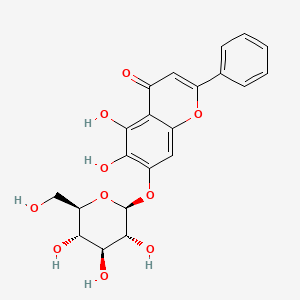

IUPAC Name |

5,6-dihydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-8-14-17(25)19(27)20(28)21(31-14)30-13-7-12-15(18(26)16(13)24)10(23)6-11(29-12)9-4-2-1-3-5-9/h1-7,14,17,19-22,24-28H,8H2/t14-,17-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQKDIRUZHOIOM-IAAKTDFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904521 | |

| Record name | Baicalein 7-O-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57396-78-8 | |

| Record name | Baicalein-7-O-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57396-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Baicalein 7-O-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.